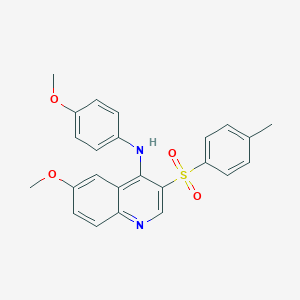

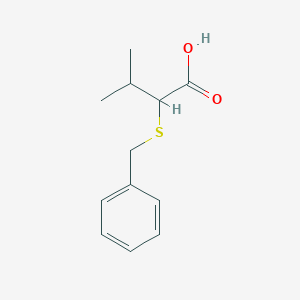

![molecular formula C18H16N2O6S B2496990 N-(2,3-二氢苯并[b][1,4]二噁嗪-6-基)-2-(1,1-二氧代-3-氧代苯并[d]异噻嗪-2(3H)-基)丙酰胺 CAS No. 899758-18-0](/img/structure/B2496990.png)

N-(2,3-二氢苯并[b][1,4]二噁嗪-6-基)-2-(1,1-二氧代-3-氧代苯并[d]异噻嗪-2(3H)-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound is part of a broader class of organic molecules that have been explored for various synthetic and application-oriented research due to their unique structural features and potential biological activities. The analysis delves into the synthesis methods, molecular structure elucidation, chemical reactivity, and both physical and chemical properties based on existing literature.

Synthesis Analysis

The synthesis of similar dihydrobenzo[dioxin] derivatives often involves catalytic oxidative aminocarbonylation reactions, starting from readily available precursors. For instance, Gabriele et al. (2006) demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols using PdI2 and KI as catalysts (Gabriele et al., 2006). This methodology can potentially be adapted for the synthesis of the target compound, emphasizing stereoselectivity and configurational stability during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using X-ray diffraction analysis, which provides unequivocal evidence of the configuration around double bonds and the overall molecular conformation. The stereochemistry and molecular geometry play a critical role in the compound's reactivity and potential biological activities.

Chemical Reactions and Properties

Chemical reactions involving dihydrobenzo[dioxin] derivatives are diverse, including cycloaddition reactions, oxidative cyclization, and reactions with isocyanates. These reactions are essential for functionalizing the core structure and introducing various substituents that can modify the compound's chemical properties and biological activity. For example, Jin et al. (2017) explored the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes to synthesize dihydrobenzo[d]pyrrolo[2,1-b]thiazoles, demonstrating the versatility of related heterocyclic systems in synthetic chemistry (Jin et al., 2017).

科学研究应用

化学合成和生物活性

药物化学中的苯并唑和衍生物:苯并唑,包括含有胍基的化合物如2-胍基苯并唑,以其多样化的生物活性而闻名。合成化学家积极致力于开发新方法以获取这些化合物,因为它们作为治疗剂的潜力巨大。这些杂环的生物活性,包括细胞毒性、通过血管生成和凋亡抑制细胞增殖,已有充分记录,突显了它们在药物化学中的重要性(Rosales-Hernández等,2022)。

(硫)脲和苯并噻唑衍生物:(硫)脲和苯并噻唑衍生物的组合导致了类似2-(硫)脲苯并噻唑的化合物,以其广泛的生物活性而闻名。这些化合物在药物化学中具有重要意义,被用作治疗剂以及商业杀菌剂和除草剂。这突显了这类化合物在开发具有增强生物活性的新药效团中的潜力(Rosales-Hernández等,2022)。

抗氧化能力评估

- ABTS/PP漂白试验:基于ABTS自由基阳离子的试验在评估抗氧化能力方面很突出。该综述阐明了该试验的反应途径,指出某些抗氧化剂可以与ABTS形成偶联加合物,影响总抗氧化能力的测量。这些信息对于理解抗氧化剂的特定反应至关重要,当研究类似复杂化合物的抗氧化性质时可能会相关(Ilyasov et al., 2020)。

类似化合物在疾病治疗和管理中的作用

- 硝唑胺在疾病治疗和管理中的作用:硝唑胺,一种化学相关化合物,以其针对各种传染性疾病的广泛应用而闻名。其活性归因于干扰某些酶,突显了其在对抗各种细菌和病毒感染中的重要性。这表明了相关化合物在应对广泛疾病谱方面的潜力(Bharti et al., 2021)。

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-11(20-18(22)13-4-2-3-5-16(13)27(20,23)24)17(21)19-12-6-7-14-15(10-12)26-9-8-25-14/h2-7,10-11H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZWEBCZGRLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

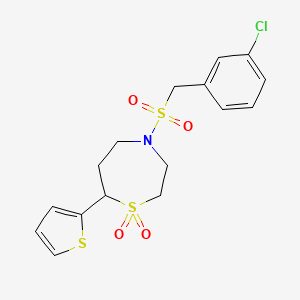

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

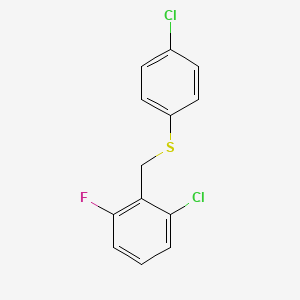

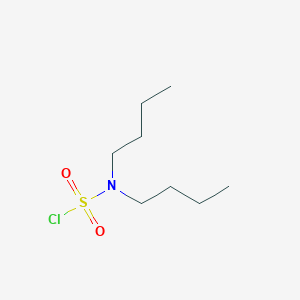

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

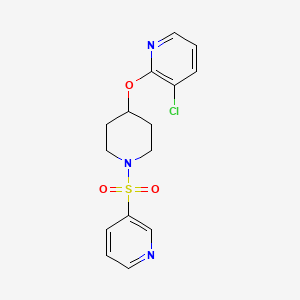

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

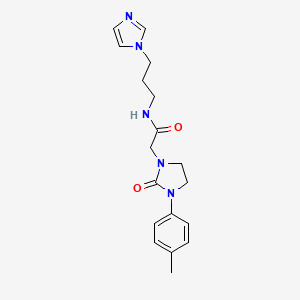

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

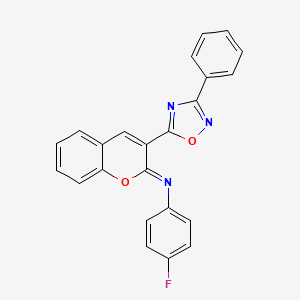

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)